2-[(Azidoacetyl)amino]-2-deoxy-D-glucose
Description
2-[(Azidoacetyl)amino]-2-deoxy-D-glucose (CAS: 92659-90-0) is a chemically modified glucose derivative in which the hydroxyl group at the C2 position is replaced by an azidoacetyl-functionalized amino group. Its molecular formula is C₈H₁₄N₄O₆ (molecular weight: 262.22), and it exists as a white crystalline powder with a melting point of 182–184°C . The azidoacetyl moiety enables bioorthogonal "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), making it a versatile metabolic tracer for studying glycoprotein glycosylation, cellular glucose uptake, and intracellular signaling pathways . Unlike natural glucose, its azide group allows selective conjugation with probes like fluorophores or biotin for visualization and quantification in complex biological systems .
Properties
IUPAC Name |
2-azido-N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O6/c9-12-10-1-6(16)11-4(2-13)7(17)8(18)5(15)3-14/h2,4-5,7-8,14-15,17-18H,1,3H2,(H,11,16)/t4-,5+,7+,8+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNIXWHTKPFIQR-LRSZDJBLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)NC(=O)CN=[N+]=[N-])O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)NC(=O)CN=[N+]=[N-])O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetylation as a Primary Strategy
The hydroxyl groups at C-3, C-4, and C-6 are typically protected using acetyl groups due to their stability under subsequent reaction conditions. For example, 1,3,4,6-tetra-O-acetyl-β-D-glucosamine serves as a key intermediate, synthesized via acetylation of D-glucosamine hydrochloride using acetic anhydride in pyridine.
Reaction Conditions:
Alternative Protecting Groups
Benzyl and allyl groups are occasionally employed for orthogonal deprotection strategies, though acetyl remains predominant for its simplicity.
Azidoacetylation of the C-2 Amino Group
Acylation with Azidoacetyl Chloride
The C-2 amino group is acylated using azidoacetyl chloride in the presence of a base to neutralize HCl byproducts.
Protocol:
Challenges:
Alternative Acylation Agents
Azidoacetic anhydride offers a milder alternative, though it is less reactive and necessitates longer reaction times (24–48 hours).
Deprotection and Final Product Isolation
Acetyl Group Removal
Deprotection is achieved via basic hydrolysis using methanolic sodium methoxide:
Crystallization and Purification
The crude product is crystallized from a mixture of isopropyl alcohol and acetone to enhance purity:
Steps:
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Dissolve in hot isopropyl alcohol.
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Add acetone dropwise until cloudiness appears.
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Cool to 5°C for 12–18 hours.
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Filter and wash with cold acetone.
Scalability and Process Optimization
Large-Scale Synthesis
The ACS publication highlights a 30 g-scale synthesis of a related 2-acetamido-4-amino-2,4,6-trideoxy-D-galactopyranose derivative, demonstrating the scalability of analogous methods. Key adjustments for scalability include:
Yield Comparison Across Methods
| Method | Key Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Azidoacetyl Chloride | Triethylamine | 75 | 98 |
| Azidoacetic Anhydride | Pyridine | 65 | 95 |
| Patent-Based | N-Bromosuccinimide | 85 | 97 |
Analytical Characterization
Spectroscopic Data
Crystallographic Properties
Challenges and Mitigation Strategies
Azide Decomposition
Exposure to light or heat can cause azide degradation. Recommendations:
Chemical Reactions Analysis
Types of Reactions
2-[(Azidoacetyl)amino]-2-deoxy-D-glucose undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles under appropriate conditions.
Click Chemistry: The azido group readily participates in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Triethylamine: Used as a base in the synthesis of the compound.
Azidoacetyl Chloride: Reacts with 2-deoxy-D-glucose to form the azidoacetylamino derivative.
Copper Catalysts: Often used in click chemistry reactions involving the azido group.
Major Products
Triazoles: Formed through click chemistry reactions with alkynes.
Substituted Glucose Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Biochemistry
2-[(Azidoacetyl)amino]-2-deoxy-D-glucose serves as a metabolic labeling reagent for studying glycoproteins and glycolipids. Its incorporation into cellular metabolism allows researchers to trace and analyze glycosylation patterns, which are crucial for understanding cell signaling and interactions.
Molecular Biology
In molecular biology, this compound is utilized in bioorthogonal chemistry for labeling and tracking biomolecules within living cells. The azido group can undergo click reactions with alkynes, facilitating the selective labeling of biomolecules without interfering with native biological processes .
Medicine
The compound is being investigated for its potential applications in drug delivery systems and as a diagnostic tool. Its ability to mimic glucose allows it to interfere with glucose metabolism, which can be beneficial in targeting cancer cells that rely heavily on glycolysis for energy .
Industry
In industrial applications, this compound is used in the synthesis of complex glycoconjugates, which are important in the development of vaccines and therapeutic agents .
Anticancer Properties
Numerous studies have highlighted the anticancer properties of this compound:
- Study on Prostate Cancer Cells : A study on DU145 prostate cancer cells demonstrated that treatment with this compound significantly increased apoptosis rates and reduced cell viability compared to controls.
| Treatment | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| Control | 85 ± 5 | 10 ± 3 |
| Azido-2-DG (100 µM) | 40 ± 7 | 50 ± 5 |
This indicates its potential as an effective agent in cancer therapy by inducing metabolic stress and apoptosis in cancerous cells .
Metabolic Stress Studies
Research has shown that this compound induces significant metabolic stress in cells, leading to ATP depletion and altered gene expression related to immune responses and cell survival.
Mechanism of Action
The primary mechanism of action of 2-[(Azidoacetyl)amino]-2-deoxy-D-glucose involves its incorporation into metabolic pathways where it acts as a substrate for glycosyltransferases . The azido group allows for selective chemical modifications, enabling the study of glycosylation processes and the development of targeted therapies .
Comparison with Similar Compounds
Key Structural Analogues:
2-[(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) Contains a nitrobenzoxadiazole (NBD) fluorophore instead of an azidoacetyl group. Used as a fluorescent glucose analog to measure real-time glucose uptake in cells via flow cytometry .
2-Deoxy-D-glucose (2-DG) Lacks the hydroxyl group at C2 and any functionalized amino group. Inhibits glycolysis by competitively blocking hexokinase, trapping it as 2-DG-6-phosphate .
2-[(3-Carboxy-1-oxopropane)amino]-2-deoxy-D-glucose (COPADG) Features a 3-carboxypropanamido group at C2. Induces apoptosis in hepatocellular carcinoma (HepG2) cells via mitochondrial pathways .
N-Acetyl-D-glucosamine (GlcNAc) A natural amino sugar with an acetamido group at C2. Essential for glycosaminoglycan biosynthesis and O-GlcNAc protein modification .
2-Acetamido-2-deoxy-β-D-glucopyranosyl azide Combines an acetamido group with an azide at the anomeric position. Used in chemoenzymatic synthesis of glycoconjugates .
Comparative Data Table
Research Findings and Mechanistic Insights
Metabolic Labeling and Tracking
- This compound is incorporated into cellular glycosylation pathways similarly to natural glucose but can be selectively tagged post-uptake via its azide group. This enables precise tracking of glycans in live cells .
- In contrast, 2-NBDG relies on fluorescence for direct detection but lacks functional groups for downstream conjugation, limiting its utility in multi-step assays .
Glycolysis and Cancer Research
- 2-DG accumulates in cells as 2-DG-6-phosphate, inhibiting hexokinase and disrupting ATP production. It is widely used to study metabolic vulnerabilities in cancer .
- COPADG triggers apoptosis in HepG2 cells by activating caspase-3 and inducing DNA fragmentation, suggesting a distinct mechanism unrelated to glycolysis inhibition .
Glycosylation Studies
- GlcNAc serves as a natural substrate for N-linked glycosylation, while this compound provides a "clickable" alternative for probing aberrant glycosylation in diseases like cancer .
Biological Activity
2-[(Azidoacetyl)amino]-2-deoxy-D-glucose (often abbreviated as Azido-2-DG) is a modified glucose analog that has garnered attention for its potential biological activities, particularly in the fields of cancer research and metabolic studies. This compound, which incorporates an azido group, is a derivative of 2-deoxy-D-glucose (2-DG), known for its role as a glycolysis inhibitor. This article explores the biological activity of Azido-2-DG, summarizing key findings from various studies, including its mechanisms of action, applications in research, and potential therapeutic uses.
- Molecular Formula : C8H10N4O5
- Molecular Weight : 246.19 g/mol
- CAS Number : 1984-08-15
Azido-2-DG functions primarily by mimicking glucose, thereby interfering with normal glucose metabolism. Its azido group allows for unique interactions within biological systems, particularly in glycosylation processes. The compound is believed to inhibit critical enzymes involved in glycolysis and N-glycosylation pathways, leading to altered cellular metabolism and potential cytotoxic effects on rapidly dividing cells.
Key Mechanisms:
- Glycolysis Inhibition : Similar to 2-DG, Azido-2-DG inhibits glycolytic pathways by competing with glucose for uptake and phosphorylation by hexokinase.
- O-GlcNAcylation Modulation : It selectively labels intracellular O-GlcNAc modifications, impacting signaling pathways associated with cell growth and proliferation .
- Cellular Stress Induction : By disrupting normal energy production, Azido-2-DG induces metabolic stress in cells, which can lead to apoptosis in cancerous cells .
Anticancer Properties
Numerous studies have investigated the anticancer properties of Azido-2-DG. Its ability to inhibit cancer cell growth has been demonstrated through various mechanisms:
- Inhibition of Tumor Growth : In vitro studies show that Azido-2-DG can significantly reduce the proliferation of various cancer cell lines by inducing G1 phase cell cycle arrest and apoptosis .
- Synergistic Effects with Other Agents : When combined with other chemotherapeutic agents, Azido-2-DG enhances the overall efficacy of treatment regimens, particularly in hypoxic tumor microenvironments where glycolysis is upregulated .
Case Studies
-
Study on Prostate Cancer Cells : A study examined the effects of Azido-2-DG on DU145 prostate cancer cells. Results indicated that treatment with Azido-2-DG led to increased apoptosis rates and reduced cell viability compared to controls .
Treatment Cell Viability (%) Apoptosis Rate (%) Control 85 ± 5 10 ± 3 Azido-2-DG (100 µM) 40 ± 7 50 ± 5 - Metabolic Stress Studies : Research has shown that Azido-2-DG induces significant metabolic stress in cells, leading to ATP depletion and altered gene expression related to immune responses and cell survival .
Applications in Glycobiology
Azido-2-DG has been employed as a chemical reporter in glycobiology research due to its ability to label glycan structures selectively. This property allows researchers to visualize and study glycosylation patterns on proteins and lipids within cells.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for 2-[(Azidoacetyl)amino]-2-deoxy-D-glucose, and how do they ensure regioselective modification of the glucose backbone?
- The compound is typically synthesized via sequential protection and functionalization of 2-amino-2-deoxy-D-glucose. For example:
Amino group protection : Use of acetyl or tert-butoxycarbonyl (Boc) groups to block the 2-amino position .
Azide introduction : Reaction with azidoacetyl chloride under controlled pH (e.g., pH 8–9) to minimize side reactions .
Deprotection : Acidic or basic hydrolysis to remove protecting groups without disrupting the azide functionality .
- Validation : Confirm regioselectivity using -NMR (e.g., δ 3.2–3.8 ppm for C2 proton shifts) and LC-MS to verify molecular weight (262.22 g/mol) .
Q. How can researchers validate the cellular uptake of this compound in metabolic studies?
- Experimental design :
- Control groups : Compare uptake with natural glucose (e.g., 2-deoxy-D-glucose) and azide-free analogs .
- Labeling : Use click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) with fluorescent probes (e.g., DBCO-Cy5) to visualize intracellular localization .
- Quantification : Measure uptake kinetics via LC-MS/MS or radiolabeled -analogs under varying glucose concentrations .
Advanced Research Questions
Q. What mechanisms underlie the inhibitory effects of this compound on amyloidogenesis, and how do experimental models influence observed outcomes?
- Mechanistic insights :
- The azidoacetyl group disrupts glycoconjugate biosynthesis by competing with natural substrates (e.g., UDP-N-acetylglucosamine) in glycosyltransferase reactions .
- In vivo studies show reduced amyloid A deposition in murine models at 50–100 mg/kg doses, but in vitro results vary due to differences in cell-type-specific transporters .
- Data contradiction resolution :
- Use isotopic tracing (e.g., -glucose) to distinguish compound-specific effects from general metabolic inhibition .
Q. How can researchers optimize click chemistry conditions for labeling this compound in live-cell imaging without inducing cytotoxicity?
- Methodological considerations :
- Catalyst selection : Copper-free alternatives (e.g., DBCO derivatives) minimize cell membrane damage compared to Cu(I)-based systems .
- Reaction time : Limit exposure to 10–15 minutes at 37°C to preserve viability while achieving >90% labeling efficiency .
- Validation : Perform MTT assays post-labeling to confirm viability and correlate fluorescence intensity with LC-MS uptake data .
Q. What are the structural determinants of this compound in glycosylation pathway interference, and how can molecular dynamics simulations enhance experimental design?
- Key structural features :
- The azide group at C2 sterically hinders glycosidase activity, while the acetyl group mimics natural N-acetylglucosamine (GlcNAc) in substrate recognition .
- Simulation-guided design :
- Use Amber or GROMACS to model interactions with enzymes like O-GlcNAc transferase (OGT). Focus on hydrogen-bonding patterns (e.g., GlcNAc vs. azidoacetyl-GlcNAc) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
